Thermodynamic Stability: Cu(OH)₄²⁻ vs. Cu(II)-NTA Complex in Alkaline Solution
The overall formation constant of Cu(OH)₄²⁻ (log β₄ = 15.5 ± 0.1 at 20 °C, I = 3) exceeds that of the Cu(II)-nitrilotriacetate complex CuX⁻ (log β = 13.4 ± 0.1) by more than two orders of magnitude (Δlog β = 2.1) [1]. At pH > 12.7, CuX(OH)²⁻ quantitatively converts to Cu(OH)₄²⁻, demonstrating that the tetrahydroxycuprate complex is the thermodynamically mandated endpoint species in concentrated alkali [1]. The formation constant decreases reproducibly with temperature: log β₄ = 14.1 ± 0.3 (50 °C) and 13.7 ± 0.07 (70 °C) [1].
| Evidence Dimension | Overall formation constant (log β) at 20 °C, I = 3 |
|---|---|
| Target Compound Data | log β₄ = 15.5 ± 0.1 for Cu(OH)₄²⁻ |
| Comparator Or Baseline | log β = 13.4 ± 0.1 for CuX⁻ (X = nitrilotriacetate, NTA) — a representative strong chelating ligand used to solubilize Cu(II) in alkaline media |
| Quantified Difference | Δlog β = 2.1; Cu(OH)₄²⁻ is approximately 126-fold more stable |
| Conditions | d.c. polarography and spectrophotometry in 1 mol·dm⁻³ NaOH, I = 3 |
Why This Matters
Procurement of a Cu(II) source pre-coordinated as Cu(OH)₄²⁻ eliminates the competitive ligand displacement step required with Cu-NTA, guaranteeing that the Cu(II) remains fully hydroxide-coordinated and soluble at process-relevant alkalinities.
- [1] Norkus, E., & Vaškelis, A. (1994). Determination of tetrahydroxycuprate and copper(II)-NTA complex stability constants by polarographic and spectrophotometric methods. Polyhedron, 13(22), 3041–3044. View Source
